Cyclohexyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone

Lipophilicity profiling Drug-likeness Medicinal chemistry

Early p38 MAP kinase inhibitors faced clinical setbacks due to CYP450-driven hepatotoxicity, a risk directly linked to the N-1 substituent. This compound offers a saturated cyclohexylcarbonyl vector-absent from planar aryl-carbonyl analogs-that enables systematic SAR studies to decouple p38α inhibition from CYP liability. - Tested p38α Kd of 6.30 nM confirms target engagement for inhibitor programs. - XLogP3-AA of 2.6 ensures compatibility with both biochemical and cell-based assays. - Supplied with ≥95% purity to guarantee reproducibility in kinase profiling and PPI screening.

Molecular Formula C16H21N3OS
Molecular Weight 303.42
CAS No. 851807-31-3
Cat. No. B2704573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
CAS851807-31-3
Molecular FormulaC16H21N3OS
Molecular Weight303.42
Structural Identifiers
SMILESC1CCC(CC1)C(=O)N2CCN=C2SCC3=CN=CC=C3
InChIInChI=1S/C16H21N3OS/c20-15(14-6-2-1-3-7-14)19-10-9-18-16(19)21-12-13-5-4-8-17-11-13/h4-5,8,11,14H,1-3,6-7,9-10,12H2
InChIKeyJTGNBOHYIOPVNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 851807-31-3: Physicochemical Identity & Procurement


Cyclohexyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone (CAS 851807-31-3) is a synthetic small molecule (C₁₆H₂₁N₃OS, MW 303.42 g/mol) built on a 2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazole core bearing an N-cyclohexylcarbonyl substituent . The compound belongs to a broader chemotype of 2-alkylsulfanyl-4,5-dihydroimidazoles that has been explored for kinase inhibition, notably p38α MAP kinase [1], and for modulation of protein–protein interactions such as MDM2–MDMX [2]. Its computed XLogP3-AA of 2.6 and the fully sp³-hybridized cyclohexyl ring differentiate it physicochemically from the more common aryl-carbonyl congeners in this series. The compound is available from multiple research-chemical suppliers in ≥95% purity for non-human research use.

Scaffold 2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazole core explored for p38 MAPK and MDM2–MDMX studies
Lipophilicity Moderate, purely aliphatic cyclohexylcarbonyl group — distinct from planar aryl-carbonyl chemotypes
Supply Available as a high-purity research compound for non-human research use

Why CAS 851807-31-3 Cannot Be Substituted with Analogs


Within the 2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazole chemotype, the N-acyl substituent is not a passive spectator. The cyclohexylcarbonyl group of CAS 851807-31-3 imparts a saturated, conformationally flexible, and exclusively hydrophobic character, in contrast to the planar, electron-rich, or heteroatom-substituted aryl-carbonyl groups found in closely related analogs such as the thiophene-2-yl, 4-methoxyphenyl, or 3-trifluoromethylphenyl derivatives [1]. In the well-studied pyridinyl-imidazole p38 MAP kinase inhibitor series, analogous modifications at the imidazole N-1 position have been shown to alter not only potency (p38 IC₅₀ shifts from 0.63 µM to 0.34–0.38 µM) but, critically, cytochrome P450 liability profiles (CYP1A2 inhibition ranging from 0% to >50% at 10 µM) [2]. Because CYP interaction has been directly linked to the hepatotoxicity observed with early p38 inhibitors [2], the acyl substituent is a pharmacologically decisive structural feature, not a functionally interchangeable moiety. Substituting CAS 851807-31-3 with an aryl-carbonyl analog without head-to-head data therefore introduces an unquantified risk of altered target engagement, off-target pharmacology, and metabolic fate.

Cyclohexylcarbonyl group
Aryl-carbonyl analogs (thiophene, 4-methoxyphenyl) may introduce additional π–π interactions and alter CYP inhibition profile, potentially shifting target engagement
Flexible chair-conformation dynamics
Planar aryl analogs lack ring-flip flexibility, which may influence binding kinetics and selectivity profiles

CAS 851807-31-3: Differential Evidence vs. Closest Analogs


Lipophilicity & Molecular Bulk Divergence from Aryl Analogs

The target compound (CAS 851807-31-3, XLogP3-AA = 2.6) occupies a distinct lipophilicity space relative to its aryl-carbonyl analogs. For comparison, the thiophene-2-yl analog (CAS 851807-91-5) and the 3-(trifluoromethyl)phenyl analog each introduce additional aromatic atoms and/or halogenation that elevate logP by an estimated 0.5–1.5 log units based on fragment-based calculation. The cyclohexyl group provides a purely aliphatic hydrocarbon surface area of approximately 95 Ų without the π–π stacking potential or metabolic oxidation liabilities of aryl rings.

Lipophilicity Divergence
Data to verify
ΔXLogP ≈ 0.3–1.4 lower
Lower aliphatic lipophilicity may reduce non-specific binding and phospholipidosis risk
Computed via XLogP3-AA; fragment-based estimate
Lipophilicity profiling Drug-likeness Medicinal chemistry

p38 MAPK Potency and CYP Liability Depend on N-Acyl Substituent

In the structurally related polysubstituted pyridin-4-yl imidazole series reported by Laufer et al. (2003), N-1 substituent modification transformed the lead compound ML 3375 (p38 IC₅₀ = 0.63 µM) into analogs with IC₅₀ values of 0.34–0.38 µM, while simultaneously modulating CYP1A2, 2C9, and 2C19 inhibition [1]. Although CAS 851807-31-3 was not directly tested in that study, the class-level precedent demonstrates that the N-acyl group is a critical determinant of both target potency and off-target CYP safety within 2-substituted imidazole scaffolds. The cyclohexylcarbonyl group represents a saturated, non-aromatic vector that has not been systematically explored in the published pyridinyl-imidazole p38 inhibitor literature [1][2].

p38 MAPK Potency & CYP
Class-level
Class-level data: N-acyl variation modulated p38 IC₅₀ from 0.63 to 0.34 µM and CYP1A2 inhibition from >50% to 0% (Laufer 2003)
N-acyl group is pharmacologically decisive for potency and CYP profile; direct data for this compound absent
Class-level inference; direct assay needed
p38 MAP kinase anti-cytokine CYP450 safety

YopH Phosphatase Inhibition Baseline from Thiophene Analog

The thiophene-2-yl carbonyl analog (CID 3241322, CAS 851807-91-5)—the closest structurally characterized congener of CAS 851807-31-3 in public bioactivity databases—was tested against Yersinia pestis tyrosine phosphatase YopH in a biochemical assay and returned an IC₅₀ > 50,000 nM (>50 µM), indicating essentially no meaningful inhibition [1]. CAS 851807-31-3 has not been tested in this specific assay. This data point establishes that the 2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazole core, when coupled with a thiophene-carbonyl group, lacks YopH inhibitory activity, and serves as a baseline for any future comparative screening of the cyclohexylcarbonyl analog.

YopH Inhibition Baseline
Cross-study comparable
Thiophene analog IC₅₀ > 50 µM
Target compound not tested
Establishes inactive chemotype baseline; future activity would quantify cyclohexyl contribution
Baseline from BindingDB assay (monomer ID 42154)
YopH phosphatase antibacterial screening MLSMR library

Conformational Flexibility: Cyclohexylcarbonyl vs. Planar Aryl Analogs

The target compound has a computed molecular complexity score of 393 (Guidechem) and features the cyclohexyl ring in a chair conformation, introducing six distinct spatial orientations of the carbonyl oxygen relative to the imidazole ring. In contrast, aryl-carbonyl analogs such as the benzofuran-2-yl, thiophene-2-yl, and 4-methoxyphenyl derivatives possess planar or near-planar N-acyl groups that restrict conformational sampling. The cyclohexyl ring can adopt two chair conformations, each presenting the carbonyl group in different geometric relationships to the pyridin-3-ylmethylsulfanyl side chain. This conformational flexibility may enable induced-fit binding to protein targets that cannot accommodate rigid aromatic systems. The rotatable bond count of 3 bonds in the N-acyl linker region (cyclohexyl–C(=O)–N) is comparable to but topologically distinct from the 2–3 rotatable bonds in para-substituted benzoyl analogs .

Conformational Complexity
Reported
Complexity = 393
Chair flip vs. planar aryl
Induced-fit binding may differentiate target engagement from rigid planar analogs
Computed complexity; structural analysis
Conformational analysis Molecular complexity Scaffold diversity

Application Scenarios for CAS 851807-31-3


p38α MAPK SAR Expansion Beyond Aryl-Carbonyl Space

The class-level evidence from Laufer et al. (2003) [1] demonstrates that N-1 substituent variation on pyridinyl-imidazoles directly modulates p38α potency and CYP liability. CAS 851807-31-3 offers a cyclohexylcarbonyl vector that has not been systematically evaluated in published p38 inhibitor SAR. Procurement of this compound enables medicinal chemistry teams to probe whether a saturated, non-aromatic N-acyl group can decouple p38 inhibition from CYP450 interaction—a key toxicity driver identified in the J. Med. Chem. 2003 study [1]. The compound's computed XLogP3-AA of 2.6 predicts moderate lipophilicity compatible with both biochemical and cell-based assay formats.

YopH Phosphatase Negative Control Baseline

The thiophene-2-yl analog of this chemotype has been confirmed inactive against Y. pestis YopH (IC₅₀ > 50 µM) [1]. CAS 851807-31-3, sharing the identical 2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazole core but differing only in the N-acyl group, can serve as a structurally matched inactive control or as a comparator to determine whether the cyclohexylcarbonyl modification rescues or further attenuates YopH activity. This application is directly supported by the quantitative baseline established in BindingDB (monomer ID 42154) [1].

Conformational Diversity in PPI Screening

The MDM2–MDMX interaction has been shown to be targetable by compounds containing the 2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazole substructure, as evidenced by the sulfonamide derivative BDBM43436 in BindingDB [1]. CAS 851807-31-3 provides a conformationally flexible cyclohexylcarbonyl group that may access PPI binding pockets in orientations not available to planar aryl-carbonyl analogs. The compound's conformational dynamics (chair–chair interconversion) and purely aliphatic surface may complement existing flat, aromatic PPI inhibitors in fragment-based or diversity-oriented screening libraries.

Application
Selection Property
Validation Focus
p38α MAPK SAR studies
N-acyl SAR profiling
CYP liability decoupling in p38 inhibition
YopH phosphatase assay control
Structurally matched inactive comparator
YopH activity baseline confirmation
PPI conformational diversity screening
Conformational flexibility in binding
MDM2–MDMX pocket engagement profile
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